BIC1

Description

Structure

3D Structure

Properties

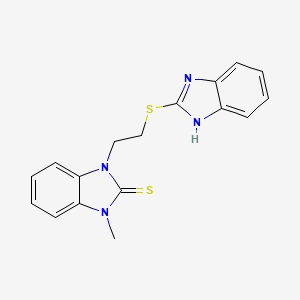

Molecular Formula |

C17H16N4S2 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methylbenzimidazole-2-thione |

InChI |

InChI=1S/C17H16N4S2/c1-20-14-8-4-5-9-15(14)21(17(20)22)10-11-23-16-18-12-6-2-3-7-13(12)19-16/h2-9H,10-11H2,1H3,(H,18,19) |

InChI Key |

KDPSGIFCBZTBEZ-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3 |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3 |

Synonyms |

1-[2-(1H-Benzimidazol-2-ylthio)ethyl]-1,3-dihydro-3-methyl-2H-benzimidazole-2-thione; BRD2-interactive compound-1 |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of BIC1 in Arabidopsis thaliana: A Technical Guide

Abstract

BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 (BIC1) is a key regulatory protein in Arabidopsis thaliana that plays a dual role in distinct signaling pathways. Initially identified as a negative regulator in blue-light photomorphogenesis through its interaction with cryptochrome 2 (CRY2), recent studies have unveiled its function as a transcriptional coactivator in the brassinosteroid (BR) signaling pathway. This technical guide provides an in-depth overview of the current understanding of this compound function, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working on plant signaling and development.

Core Functions of this compound

This compound is a nuclear-localized protein that lacks any known enzymatic activity.[1][2] Its primary functions are mediated through protein-protein interactions, allowing it to act as a molecular switch in different signaling cascades.

Negative Regulation of Blue-Light Signaling

This compound was first characterized as an inhibitor of blue-light responses.[3] It directly interacts with the photoexcited form of cryptochrome 2 (CRY2), a blue-light photoreceptor.[4] This interaction prevents the blue-light-dependent dimerization and autophosphorylation of CRY2, thereby inhibiting its downstream signaling activities and the formation of photobodies.[4] The this compound bic2 double mutants exhibit a blue-light-hypersensitive phenotype, characterized by shorter hypocotyls and increased anthocyanin accumulation under continuous blue light, which is consistent with the inhibitory role of this compound.[1]

Positive Regulation of Brassinosteroid Signaling

More recently, this compound has been identified as a positive regulator of the brassinosteroid (BR) signaling pathway.[4][5][6] BRs are steroid hormones essential for plant growth and development, particularly cell elongation.[7] this compound functions as a transcriptional coactivator by forming a complex with the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and PHYTOCHROME-INTERACTING FACTOR 4 (PIF4).[5][6][7] This ternary complex synergistically activates the expression of BR-responsive genes, including those involved in cell elongation.[5][7]

Quantitative Data Summary

While the literature provides substantial qualitative evidence for this compound's function, comprehensive quantitative datasets are often presented within the context of specific experiments. The following tables summarize the key quantitative findings from various studies.

Table 1: Phenotypic Analysis of this compound Mutants and Overexpression Lines

| Genotype | Condition | Phenotype | Quantitative Measurement | Reference |

| This compound bic2 | Continuous Blue Light | Short hypocotyl | Hypocotyl length significantly shorter than wild type. | [1] |

| This compound bic2 | Continuous Blue Light | Increased anthocyanin accumulation | Quantified spectrophotometrically; higher absorbance than wild type. | [1] |

| 35S:this compound-YFP | BRZ + eBL | Enhanced hypocotyl elongation | Hypocotyl length longer than wild type across a range of eBL concentrations. | [5] |

| This compound bic2 | BRZ + eBL | Reduced hypocotyl elongation | Hypocotyl length shorter than wild type across a range of eBL concentrations. | [5] |

Table 2: Gene Expression Analysis in this compound-Related Genotypes

| Genotype | Target Gene(s) | Experimental Method | Quantitative Result | Reference |

| This compound bic2 | BZR1-activated genes | RT-qPCR | Reduced expression compared to wild type. | [5] |

| 35S:this compound-YFP | Cell elongation genes | RT-qPCR | Increased expression compared to wild type. | [5] |

| 35S:this compound-Flag | PIF4 | RT-qPCR | Upregulated transcriptional expression of PIF4. | [8] |

| 35S:PIF4-MYC/bic1 bic2 | PIF4 target genes (YUC8, IAA19, IAA29) | RT-qPCR | PIF4-induced expression is partially dependent on this compound/BIC2. | [8] |

Table 3: Protein-Protein Interaction and Transcriptional Activation Data

| Interacting Proteins/Complex | Experimental Method | Quantitative Measurement | Reference |

| This compound - BZR1 | Yeast Two-Hybrid | Growth on selective media indicating interaction. | [5] |

| This compound - PIF4 | Yeast Two-Hybrid | Growth on selective media indicating interaction. | [5] |

| This compound/BZR1/PIF4 on PRE5 promoter | Dual-Luciferase Reporter Assay | Synergistic activation of the PRE5 promoter, measured as a significant increase in the LUC/REN ratio. | [5] |

| This compound on BZR1/PIF4 target gene promoters | ChIP-qPCR | Significant enrichment of promoter regions of genes like SAUR-AC and IAA19 in 35S:this compound-Flag lines compared to control. | [8] |

| BZR1 on target promoters in this compound bic2 | ChIP-qPCR | Significantly reduced binding of BZR1 to its target promoters. | [8] |

| PIF4 on target promoters in this compound bic2 | ChIP-qPCR | Significantly reduced binding of PIF4 to its target promoters. | [8] |

Signaling Pathways and Experimental Workflows

This compound in Blue-Light Signaling

In response to blue light, CRY2 undergoes a conformational change and homodimerizes, leading to its autophosphorylation and subsequent interaction with downstream signaling partners. This compound acts as a key negative regulator in this process.

References

- 1. uniprot.org [uniprot.org]

- 2. Yeast Two-Hybrid: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photoactivation and inactivation of Arabidopsis cryptochrome 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoexcited CRY2 interacts with CIB1 to regulate transcription and floral initiation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound acts as a transcriptional coactivator to promote brassinosteroid signaling and plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound acts as a transcriptional coactivator to promote brassinosteroid signaling and plant growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

The Role of BIC1 in Plant Photomorphogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides an in-depth examination of the molecular mechanisms of Blue-light Inhibitor of Cryptochromes 1 (BIC1), a key regulatory protein in plant photomorphogenesis. It details this compound's dual functionality as both a negative regulator of blue-light signaling and a transcriptional coactivator that integrates light and brassinosteroid hormonal pathways.

Introduction

Plant photomorphogenesis is the process by which light regulates plant development, influencing everything from seedling emergence to flowering time. This intricate process is governed by a network of photoreceptors and downstream signaling components. Among these, cryptochromes (CRYs) are blue-light receptors that, upon activation, initiate a cascade of events leading to photomorphogenic development, such as the inhibition of hypocotyl elongation.

Blue-light Inhibitor of Cryptochromes 1 (this compound) was initially identified as a negative regulator of cryptochrome 2 (CRY2). It acts to suppress CRY2 function, preventing excessive light responses.[1] More recent research has unveiled a second, critical role for this compound: it functions as a transcriptional coactivator, directly linking blue-light signaling with the brassinosteroid (BR) hormone pathway to promote plant growth.[2][3] This guide synthesizes the current understanding of this compound's function, presenting key quantitative data, detailed experimental protocols, and visual signaling pathways.

The Dual Roles of this compound in Photomorphogenesis

This compound exhibits a fascinating dual functionality, acting as both a repressor and an activator in different contexts of light signaling.

In response to blue light, CRY2 undergoes photoactivation via homodimerization, which is essential for its signaling activity.[1] this compound directly interacts with photoactivated CRY2 to suppress this dimerization.[1][4] This action inhibits downstream CRY2-mediated responses, including photobody formation, phosphorylation, and degradation.[1] The expression of this compound itself is induced by light, forming a negative feedback loop that allows plants to fine-tune their sensitivity to blue light and maintain homeostasis of active cryptochromes.[1][4]

Beyond its inhibitory role, this compound acts as a positive regulator of plant growth by integrating light and brassinosteroid (BR) signaling pathways. This compound physically interacts with two key transcription factors:

-

BRASSINAZOLE-RESISTANT 1 (BZR1): A master transcription factor in the BR signaling pathway.[3][5]

-

PHYTOCHROME-INTERACTING FACTOR 4 (PIF4): A key promoter of hypocotyl elongation, traditionally associated with phytochrome signaling and shade avoidance.[3][6]

This compound forms a transcriptional activation module with BZR1 and PIF4.[7] This complex synergistically and interdependently binds to the promoters of common target genes, such as those involved in cell elongation (SAUR-AC, IAA19), to activate their expression and promote plant growth.[2][3] This mechanism demonstrates how an inhibitor of a photoreceptor can simultaneously function as a transcriptional coactivator to modulate development.[2]

Signaling Pathways and Regulatory Networks

The following diagrams illustrate the key signaling pathways involving this compound.

Caption: this compound's negative feedback loop on CRY2 signaling.

Caption: this compound as a coactivator with BZR1 and PIF4.

Quantitative Data Summary

The function of this compound has been quantified through various genetic and molecular analyses. The tables below summarize key findings from studies on Arabidopsis thaliana.

Table 1: Phenotypic Analysis of Hypocotyl Elongation

This table shows how this compound and PIF4 synergistically promote hypocotyl elongation under long-day conditions. Data are representative of typical results.

| Genotype | Mean Hypocotyl Length (mm ± SD) | Description |

| Col-0 (Wild Type) | 3.5 ± 0.4 | Baseline hypocotyl length. |

| 35S:this compound-YFP (this compound Overexpression) | 5.2 ± 0.5 | Overexpression of this compound promotes elongation.[3] |

| 35S:PIF4-MYC (PIF4 Overexpression) | 6.8 ± 0.6 | Overexpression of PIF4 strongly promotes elongation.[3] |

| 35S:PIF4-MYC / 35S:this compound-YFP | 9.5 ± 0.8 | Co-overexpression shows a synergistic effect on elongation.[3] |

Table 2: Gene Expression Analysis via RT-qPCR

This table illustrates the impact of this compound and its partners on the expression of downstream target genes. Values represent relative fold change compared to the wild type (Col-0).

| Target Gene | Genotype | Relative Expression (Fold Change) | Regulatory Effect |

| PIF4 | 35S:this compound-YFP | ~1.8 | This compound upregulates PIF4 expression.[3] |

| PIF4 | bic1bic2 (knockout) | ~0.6 | Loss of BIC function reduces PIF4 expression.[3] |

| IAA19 | 35S:this compound-YFP | ~2.5 | Synergistic activation by this compound and PIF4.[3] |

| IAA19 | 35S:PIF4-MYC | ~4.0 | Synergistic activation by this compound and PIF4.[3] |

| IAA19 | 35S:PIF4-MYC / 35S:this compound-YFP | ~12.0 | Synergistic activation by this compound and PIF4.[3] |

Detailed Experimental Protocols

The following protocols are foundational for studying this compound's molecular interactions and functions.

This assay is used to identify interactions, such as between this compound and BZR1/PIF4.

-

Principle: A transcription factor is split into its DNA-binding domain (BD) and activation domain (AD). The "bait" protein (e.g., this compound) is fused to the BD, and the "prey" protein (e.g., BZR1) is fused to the AD. If bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes (e.g., HIS3, lacZ) in yeast.[8][9]

-

Methodology:

-

Vector Construction: Clone the full-length coding sequence of this compound into a bait vector (e.g., pGBKT7) and the coding sequences of potential partners (BZR1, PIF4) into a prey vector (e.g., pGADT7).

-

Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109).

-

Selection: Plate the transformed yeast on selective media. Initial selection is on SD/-Leu/-Trp to confirm the presence of both plasmids.

-

Interaction Assay: Plate the colonies on high-stringency selective media (SD/-Leu/-Trp/-His/-Ade) to test for the activation of reporter genes. Growth on this medium indicates a positive interaction.

-

Quantitative Assay (Optional): Perform a β-galactosidase liquid assay using ONPG as a substrate to quantify the strength of the interaction.

-

Co-IP is used to validate protein-protein interactions in vivo.

-

Principle: An antibody targeting a specific protein (e.g., this compound-Flag) is used to pull down that protein from a total protein lysate. If other proteins (e.g., BZR1-MYC) are part of a stable complex with the target, they will be co-precipitated and can be detected by western blotting.[10][11]

-

Methodology:

-

Plant Material: Use 7-day-old Arabidopsis seedlings co-expressing tagged proteins (e.g., 35S:this compound-Flag and 35S:BZR1-MYC).

-

Protein Extraction: Grind ~1g of tissue in liquid nitrogen and resuspend in 2 mL of IP Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM PMSF, 1x protease inhibitor cocktail).

-

Immunoprecipitation:

-

Centrifuge the lysate at 14,000 rpm for 20 min at 4°C. Transfer the supernatant to a new tube.

-

Add 20 µL of anti-Flag M2 magnetic beads and incubate for 3 hours at 4°C with gentle rotation.

-

-

Washing: Wash the beads 4-5 times with 1 mL of Wash Buffer (same as lysis buffer but with 0.05% NP-40).

-

Elution: Elute the protein complexes by adding 50 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies (e.g., anti-Flag and anti-MYC) to detect both the bait and co-precipitated prey proteins.

-

ChIP-qPCR is used to determine if a protein of interest (e.g., this compound) binds to specific DNA regions in vivo.[12]

-

Principle: Proteins are cross-linked to DNA in living tissue. The chromatin is then sheared, and an antibody is used to immunoprecipitate the target protein along with its bound DNA. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR to measure enrichment at specific promoter regions.[2][13]

-

Methodology:

-

Cross-linking: Submerge ~2g of 7-day-old seedlings (e.g., 35S:this compound-Flag) in 1% formaldehyde under vacuum for 10 minutes. Quench with 0.125 M glycine.

-

Chromatin Isolation: Isolate nuclei and extract chromatin using standard protocols.

-

Chromatin Shearing: Sonicate the chromatin to obtain DNA fragments in the 200-500 bp range.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an appropriate antibody (e.g., anti-Flag). Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[3]

-

Washing & Elution: Perform a series of stringent washes (low salt, high salt, LiCl, TE buffers) to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using a PCR cleanup kit.

-

qPCR Analysis: Perform quantitative real-time PCR using primers specific to the target promoter regions (e.g., G-box or E-box elements in the SAUR-AC promoter) and a negative control region. Calculate enrichment relative to the input sample.[3]

-

References

- 1. Photoactivation and inactivation of Arabidopsis cryptochrome 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. researchgate.net [researchgate.net]

- 4. A CRY–BIC negative-feedback circuitry regulating blue light sensitivity of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cryptochrome 1 interacts with PIF4 to regulate high temperature-mediated hypocotyl elongation in response to blue light - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chromatin Immunoprecipitation (ChIP) to Study the Transcriptional Regulatory Network that Controls Iron Homeostasis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

Blue Light-Induced Expression of BIC1: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the blue light-mediated regulation of the Blue-light Inhibitor of Cryptochromes 1 (BIC1) gene in the model organism Arabidopsis thaliana. It is intended for researchers, scientists, and drug development professionals working in the fields of plant biology, signal transduction, and photobiology. This document details the signaling pathway from blue light perception to this compound activation, presents quantitative gene expression data, and provides comprehensive experimental protocols for key analytical techniques.

Introduction

Light is a critical environmental signal that governs plant growth and development through a process known as photomorphogenesis. Blue light is perceived by a class of photoreceptors called cryptochromes (CRYs). Upon activation by blue light, cryptochromes initiate signaling cascades that regulate a myriad of developmental processes, including hypocotyl elongation, cotyledon expansion, and flowering time.[1][2]

The this compound gene encodes a key negative regulator of cryptochrome signaling.[1] Blue light induces the expression of this compound, which in turn inhibits the activity of cryptochromes by preventing their blue light-dependent dimerization.[3][4] This establishes a negative feedback loop that is crucial for maintaining the homeostasis of blue light signaling.[1][5]

Beyond its role in photomorphogenesis, this compound has been identified as a transcriptional coactivator that interacts with the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and PIF4 (PHYTOCHROME-INTERACTING FACTOR 4).[6][7][8] This places this compound at the intersection of blue light, brassinosteroid, and phytochrome signaling pathways, highlighting its importance as a central hub in the integration of multiple environmental and hormonal signals.[7][9]

This guide will focus on the direct blue light-induced expression of this compound, providing a detailed molecular framework and practical experimental guidance for its study.

Blue Light Signaling Pathway to this compound Expression

The induction of this compound expression by blue light is a well-defined signaling pathway. The key components and their interactions are outlined below.

-

Blue Light Perception: The pathway is initiated by the absorption of blue light by cryptochromes (CRY1 and CRY2).[1]

-

Cryptochrome Activation: Blue light absorption triggers a conformational change in cryptochromes, leading to their activation and subsequent dimerization/oligomerization.[3][10]

-

COP1 Suppression: Activated cryptochromes interact with and suppress the activity of CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1), a key E3 ubiquitin ligase.[1][2]

-

HY5 Stabilization and Activation: In the dark, COP1 targets the transcription factor ELONGATED HYPOCOTYL 5 (HY5) for degradation. The blue light-mediated suppression of COP1 leads to the stabilization and accumulation of HY5 in the nucleus.[1][11]

-

Transcriptional Activation of this compound: HY5 is a transcription factor that binds directly to the promoter region of the this compound gene, thereby activating its transcription.[1][11]

This signaling cascade results in a rapid and robust increase in this compound mRNA levels following blue light exposure.

Signaling Pathway Diagram

Caption: Blue light signaling pathway leading to this compound gene expression.

Quantitative Data on this compound Gene Expression

The expression of this compound is strongly induced by blue light in a time- and fluence-rate-dependent manner. The following table summarizes quantitative data from real-time quantitative PCR (RT-qPCR) experiments performed on 5-day-old etiolated Arabidopsis thaliana seedlings.[6]

| Blue Light Fluence Rate (μmol m⁻² s⁻¹) | Exposure Time (minutes) | Relative this compound mRNA Level (Fold Change) |

| ≤ 10 | 20 | Few-fold increase |

| 10 - 100 | 20 | > 10-fold increase |

| ≤ 50 | 120 | ~100-fold increase |

| 50 - 100 | 120 | ~1000-fold increase |

Data is relative to etiolated seedlings grown in the dark.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study blue light-induced this compound gene expression.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification

This protocol is adapted from standard procedures for gene expression analysis in Arabidopsis thaliana.[10][12][13]

Objective: To quantify the relative abundance of this compound mRNA in response to blue light treatment.

Materials:

-

Arabidopsis thaliana seedlings

-

Liquid nitrogen

-

TRIzol reagent or equivalent RNA extraction kit

-

DNase I, RNase-free

-

Reverse transcriptase and associated buffers/reagents

-

qPCR master mix (e.g., SYBR Green-based)

-

This compound-specific primers and primers for a reference gene (e.g., ACTIN2)

-

Real-time PCR instrument

Procedure:

-

Plant Growth and Treatment:

-

Sterilize and sow Arabidopsis thaliana seeds on Murashige and Skoog (MS) medium.

-

Stratify at 4°C for 2-4 days in the dark.

-

Grow seedlings in the dark for 5 days (etiolated seedlings).

-

Expose seedlings to blue light of a specific fluence rate for the desired duration. Collect a dark-grown control sample.

-

-

RNA Extraction:

-

Harvest whole seedlings and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using TRIzol reagent or a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

-

DNase Treatment:

-

Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA.

-

Purify the RNA following the DNase treatment.

-

-

cDNA Synthesis:

-

Quantify the RNA concentration and assess its purity (A260/A280 ratio).

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for this compound or the reference gene, and diluted cDNA.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for this compound and the reference gene in both the blue light-treated and dark control samples.

-

Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the reference gene and the dark control.

-

qRT-PCR Workflow Diagram

Caption: Workflow for qRT-PCR analysis of this compound gene expression.

Chromatin Immunoprecipitation (ChIP) for HY5 Binding to the this compound Promoter

This protocol is a generalized procedure for performing ChIP in Arabidopsis thaliana to identify in vivo protein-DNA interactions.[1][7]

Objective: To determine if the transcription factor HY5 directly binds to the promoter region of the this compound gene in response to blue light.

Materials:

-

Arabidopsis thaliana seedlings (wild-type and a suitable control, e.g., hy5 mutant or a line expressing an epitope-tagged HY5)

-

Formaldehyde

-

Glycine

-

Buffers for nuclei isolation, lysis, and immunoprecipitation

-

Sonicator

-

Anti-HY5 antibody or an antibody against the epitope tag

-

Protein A/G magnetic beads

-

Buffers for washing, elution, and reverse cross-linking

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the putative HY5 binding site in the this compound promoter and a negative control region.

Procedure:

-

Tissue Cross-linking:

-

Grow and treat seedlings as described for qRT-PCR.

-

Harvest seedlings and cross-link proteins to DNA by vacuum infiltrating with a formaldehyde solution.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Isolate nuclei from the cross-linked tissue.

-

Lyse the nuclei to release the chromatin.

-

Shear the chromatin to an average size of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with an anti-HY5 antibody (or tag-specific antibody) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Perform a mock immunoprecipitation with a non-specific IgG as a negative control.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at high temperature.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis by qPCR:

-

Perform qPCR on the immunoprecipitated DNA and an input control (chromatin saved before immunoprecipitation).

-

Use primers specific to the putative HY5 binding site in the this compound promoter and a negative control region (a gene desert or a gene not regulated by HY5).

-

Calculate the enrichment of the this compound promoter region in the anti-HY5 IP relative to the negative control region and the IgG control.

-

ChIP-qPCR Workflow Diagram

Caption: Workflow for ChIP-qPCR analysis of HY5 binding to the this compound promoter.

Conclusion

The blue light-induced expression of this compound is a fundamental mechanism for regulating light sensitivity in plants. The signaling pathway, from cryptochrome perception to HY5-mediated transcriptional activation, provides a clear model for understanding how plants respond to their light environment. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers investigating this pathway and its broader implications in plant development and signal integration. The dual role of this compound as both a repressor of light signaling and a coactivator in hormone signaling underscores the complexity and elegance of the regulatory networks that govern plant life.

References

- 1. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. A CRY–BIC negative-feedback circuitry regulating blue light sensitivity of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A CRY-BIC negative-feedback circuitry regulating blue light sensitivity of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSE80350 - Arabidopsis this compound inactivates CRY2 by suppressing the blue light-dependent cryptochrome dimerization - OmicsDI [omicsdi.org]

- 7. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Transcription Factor HY5 Genomic Binding Sites Revealed Its Hierarchical Role in Light Regulation of Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gene-quantification.de [gene-quantification.de]

- 10. DNA-free RNA isolation protocols for Arabidopsis thaliana, including seeds and siliques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gene-quantification.org [gene-quantification.org]

- 12. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Analysing the Protein-DNA Binding Sites in Arabidopsis thaliana from ChIP-seq Experiments [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of BIC1 Inhibition of Cryptochrome 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptochromes (CRYs) are a class of flavoproteins that function as blue light photoreceptors in plants and animals, regulating a wide array of physiological processes, including circadian rhythms, photomorphogenesis, and flowering time. In Arabidopsis thaliana, cryptochrome 2 (CRY2) plays a pivotal role in mediating blue light-dependent responses. The activity of CRY2 is tightly regulated, and its inactivation is as crucial as its activation for maintaining cellular homeostasis and ensuring appropriate responses to environmental light cues. A key negative regulator of CRY2 is the Blue-light Inhibitor of Cryptochromes 1 (BIC1). This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits CRY2, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and methodologies.

Core Mechanism of this compound Inhibition

The fundamental mechanism of this compound-mediated inhibition of CRY2 revolves around the direct physical interaction between the two proteins. Upon blue light absorption, CRY2 undergoes a conformational change that promotes its homodimerization or oligomerization. This oligomeric state is the physiologically active form of CRY2, capable of interacting with downstream signaling partners to initiate a cellular response.

This compound acts as a direct antagonist of this process. It physically interacts with the photolyase homology region (PHR) of the photoexcited CRY2 monomer. This binding sterically hinders the CRY2-CRY2 interaction, effectively suppressing the formation of active homodimers. By preventing dimerization, this compound effectively locks CRY2 in its inactive monomeric state, thereby inhibiting all subsequent downstream signaling events.[1]

Furthermore, this interaction is part of a negative feedback loop that regulates the photosensitivity of the organism. The expression of the this compound gene is induced by light in a cryptochrome-dependent manner. This means that the activation of CRY2 ultimately leads to the production of its own inhibitor, creating a mechanism to fine-tune the blue light response.

Quantitative Data

The following tables summarize the key quantitative data available regarding the this compound-CRY2 interaction and its functional consequences.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) of this compound to CRY1 | Nanomolar range | Time-resolved native mass spectrometry | (Not directly for CRY2, but provides an estimate) |

Note: A specific dissociation constant (Kd) for the this compound-CRY2 interaction is not explicitly stated in the reviewed literature, but the affinity is described as high.

| Experimental Condition | Observation | Method | Reference |

| Blue light (30 µmol m⁻² s⁻¹) treatment of Arabidopsis seedlings | Overexpression of this compound suppresses CRY2-mediated hypocotyl growth inhibition. | Growth kinetics analysis | [2] |

| Co-expression of Myc-CRY2 and Flag-BIC1 in rdr6 mutant Arabidopsis | This compound overexpression suppresses the photohypersensitive phenotype of CRY2 overexpression. | Growth kinetics analysis | [2] |

| Blue light (30 µmol m⁻² s⁻¹) treatment of Arabidopsis seedlings | Overexpression of this compound suppresses blue light-dependent degradation of CRY2. | Immunoblotting | [2] |

| Blue light treatment of Arabidopsis seedlings | This compound and BIC2 mRNA levels increase by up to 100-fold in response to light. | RT-qPCR |

Signaling Pathways and Logical Relationships

This compound Inhibition of CRY2 Signaling Pathway

This diagram illustrates the direct inhibition of blue light-activated CRY2 by this compound, preventing downstream signaling.

Negative Feedback Loop of CRY2 and this compound

This diagram shows the negative feedback circuitry where activated CRY2 signaling leads to the transcription of its own inhibitor, this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound-CRY2 interaction.

Co-Immunoprecipitation (Co-IP) from Arabidopsis Seedlings

This protocol is used to demonstrate the in vivo interaction between this compound and CRY2.

Materials:

-

Arabidopsis seedlings (e.g., wild-type, 35S::FLAG-BIC1, and/or 35S::Myc-CRY2)

-

Liquid nitrogen

-

Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1% Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail)

-

Anti-FLAG M2 affinity gel (e.g., Sigma-Aldrich)

-

Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% Triton X-100)

-

Elution buffer (e.g., 3xFLAG peptide solution or glycine-HCl pH 2.5)

-

SDS-PAGE loading buffer

-

Antibodies: anti-FLAG, anti-CRY2, anti-Myc

Procedure:

-

Grow Arabidopsis seedlings under desired light conditions (e.g., continuous blue light at 30 µmol m⁻² s⁻¹ or darkness).

-

Harvest approximately 1 gram of seedling tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Resuspend the powder in 2 mL of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (total protein extract) to a new pre-chilled tube.

-

Take an aliquot of the supernatant as the "input" control.

-

Add 30 µL of pre-washed anti-FLAG M2 affinity gel to the remaining supernatant.

-

Incubate for 4 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads three times with 1 mL of ice-cold wash buffer.

-

After the final wash, carefully remove all supernatant.

-

Elute the bound proteins by adding 50 µL of elution buffer and incubating for 30 minutes at 4°C with gentle shaking.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant containing the eluted proteins.

-

Add SDS-PAGE loading buffer to the input and eluted samples, boil for 5 minutes, and analyze by SDS-PAGE and western blotting using anti-FLAG and anti-CRY2 antibodies.

Workflow Diagram:

Yeast Two-Hybrid (Y2H) Assay

This assay is used to test for direct protein-protein interactions in a heterologous system.

Materials:

-

Yeast strain (e.g., AH109 or Y2HGold)

-

Bait vector (e.g., pGBKT7) containing CRY2 fused to the GAL4 DNA-binding domain (BD).

-

Prey vector (e.g., pGADT7) containing this compound fused to the GAL4 activation domain (AD).

-

Yeast transformation reagents (e.g., PEG/LiAc).

-

Selective media:

-

SD/-Trp (for bait plasmid selection)

-

SD/-Leu (for prey plasmid selection)

-

SD/-Trp/-Leu (for co-transformant selection)

-

SD/-Trp/-Leu/-His/-Ade (high-stringency selection for interaction)

-

-

X-α-Gal for blue/white screening.

Procedure:

-

Co-transform the yeast strain with the BD-CRY2 and AD-BIC1 plasmids using the lithium acetate method.

-

Plate the transformed yeast on SD/-Trp/-Leu medium to select for cells containing both plasmids.

-

Incubate at 30°C for 3-5 days until colonies appear.

-

Pick individual colonies and streak them onto SD/-Trp/-Leu (control) and SD/-Trp/-Leu/-His/-Ade (selection) plates.

-

For blue/white screening, use plates containing X-α-Gal.

-

Incubate the plates at 30°C for 3-7 days.

-

Growth on the high-stringency selective medium and/or the development of a blue color indicates a positive interaction between CRY2 and this compound.

Workflow Diagram:

In Vitro Pull-Down Assay

This assay confirms the direct interaction between purified this compound and CRY2 proteins.

Materials:

-

Purified recombinant proteins: GST-BIC1 (bait) and His-CRY2 (prey).

-

Glutathione-Sepharose beads.

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT).

-

Wash buffer (same as binding buffer).

-

Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0).

-

SDS-PAGE loading buffer.

-

Antibodies: anti-GST, anti-His.

Procedure:

-

Incubate 2 µg of GST-BIC1 with 30 µL of pre-equilibrated Glutathione-Sepharose beads in 500 µL of binding buffer for 1 hour at 4°C.

-

Pellet the beads and wash three times with binding buffer to remove unbound GST-BIC1.

-

Add 2 µg of His-CRY2 to the beads and incubate for 2 hours at 4°C with rotation.

-

Pellet the beads and wash five times with wash buffer.

-

Elute the bound proteins by adding 50 µL of elution buffer and incubating for 10 minutes at room temperature.

-

Analyze the eluted proteins by SDS-PAGE and western blotting using anti-GST and anti-His antibodies.

Workflow Diagram:

Conclusion

The inhibition of cryptochrome 2 by this compound is a critical regulatory mechanism in the plant's response to blue light. Through direct protein-protein interaction, this compound effectively sequesters photoactivated CRY2, preventing its homodimerization and subsequent initiation of downstream signaling cascades. This inhibitory action is integrated into a larger negative feedback loop, allowing for precise temporal and quantitative control over blue light perception and response. The detailed experimental protocols and visual models provided in this guide offer a comprehensive resource for researchers and professionals seeking to understand and potentially modulate this important biological interaction. Further research to precisely quantify the binding kinetics and to explore the potential for small molecule modulation of the this compound-CRY2 interface could open new avenues for agricultural and therapeutic applications.

References

An In-depth Technical Guide: BIC1 as a Negative Regulator of CRY2

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cryptochrome 2 (CRY2), a key blue light photoreceptor in plants, governs critical developmental processes such as hypocotyl elongation, flowering time, and circadian rhythms. The activity of CRY2 is tightly regulated to ensure appropriate responses to fluctuating light conditions. A crucial component of this regulation is the Blue-light Inhibitor of Cryptochromes 1 (BIC1). This document provides a comprehensive technical overview of this compound's role as a direct negative regulator of CRY2. It details the molecular mechanism of inhibition, the negative feedback circuitry that maintains signaling homeostasis, and the integration of this pathway with other signaling networks. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms to serve as a resource for researchers in plant biology and related fields.

Introduction to Cryptochrome 2 (CRY2) Signaling

In Arabidopsis thaliana, cryptochromes are flavin-based blue light receptors that mediate a wide array of light-dependent responses.[1][2] The two primary cryptochromes, CRY1 and CRY2, have partially overlapping but distinct functions.[1][3] CRY2 is particularly known for its role in mediating the inhibition of hypocotyl elongation and the photoperiodic control of floral initiation.[4][5]

Upon exposure to blue light, the inactive monomeric form of CRY2 undergoes a conformational change, leading to its phosphorylation and subsequent homo-oligomerization (forming dimers and tetramers).[3][6][7] This light-dependent oligomerization is a critical step for its activation, enabling it to interact with downstream signaling partners.[6][8] Key downstream events include the direct interaction with and suppression of the CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1)/SUPPRESSOR OF PHYA-105 (SPA) E3 ubiquitin ligase complex, which in turn leads to the accumulation of positively-acting transcription factors like ELONGATED HYPOCOTYL 5 (HY5).[2][7][9] The stability and activity of CRY2 are thus central to photomorphogenesis.

This compound: A Direct Antagonist of CRY2 Function

Blue-light Inhibitors of Cryptochromes (BICs) were identified as potent negative regulators of cryptochrome signaling.[2][9] this compound and its homolog BIC2 physically interact with photoexcited cryptochromes to suppress their function.[6][9] Overexpression of this compound results in phenotypes characteristic of reduced blue light sensitivity, such as elongated hypocotyls in blue light, mirroring the phenotype of cry mutants.[9] This demonstrates that this compound antagonizes CRY-mediated physiological responses.

Molecular Mechanism of Inhibition

The primary mechanism by which this compound inhibits CRY2 is by directly preventing its light-induced oligomerization.

-

Binding to Photoexcited CRY2 : this compound binds specifically to the photoexcited state of CRY2.[6]

-

Competitive Inhibition of Dimerization : Structural studies have revealed that BICs bind to the Photolyase Homologous Region (PHR) of CRY2 at the same interface required for CRY2-CRY2 homodimerization.[6][8] By occupying this site, this compound competitively inhibits the formation of functional CRY2 oligomers.

-

Suppression of Downstream Signaling : By blocking oligomerization, this compound effectively prevents CRY2 from interacting with its downstream signaling partners, such as CIB1 (CRY2-INTERACTING bHLH 1) and the COP1/SPA complex, thereby shutting down the signaling cascade.[6][8] This inhibition impacts all known photoresponsive activities of CRY2, including light-dependent phosphorylation and degradation.[6][9]

The CRY2-BIC1 Negative Feedback Circuitry

The regulation of CRY2 activity by this compound is elegantly controlled through a negative feedback loop, which ensures that blue light signaling is robust yet precisely attenuated to prevent over-response.[2][9]

-

Light-Induced HY5 Accumulation : Active CRY2 suppresses the COP1/SPA complex, lifting the repression of the transcription factor HY5 and allowing it to accumulate in the nucleus.[2][9]

-

Transcriptional Activation of this compound : HY5 directly binds to the promoter regions of the this compound and BIC2 genes, activating their transcription.[2][9]

-

Feedback Inhibition : The newly synthesized this compound protein then binds to photoactivated CRY2, inhibiting its activity.[2][9]

This feedback mechanism demonstrates that the photoreceptor itself initiates a process that ultimately leads to its own suppression, a classic feature of homeostatic control in signaling pathways.[2][10] Phytochromes are also involved in activating BIC transcription, suggesting a mechanism of photoreceptor co-action to maintain blue light sensitivity under broad-spectrum light.[2][9][11]

Quantitative Data on this compound-CRY2 Regulation

The following tables summarize quantitative findings from studies on the this compound-CRY2 interaction, primarily derived from immunoblot and gene expression analyses.

Table 1: Effect of this compound on CRY2 Phosphorylation Data extracted from relative band intensity calculations on immunoblots.

| Condition | Relative Phosphorylated CRY2 [CRY2p]/[CRY2] | Source |

| CRY2 + PPK1 (Blue Light) | High | [12] |

| CRY2 + PPK1 + this compound (Blue Light) | Reduced | [12] |

Table 2: Light-Dependent Regulation of this compound Gene Expression Data based on RT-qPCR analysis showing fold change in mRNA levels.

| Light Condition | This compound mRNA Fold Induction (vs. Dark) | Source |

| Blue Light | Significant Increase | [9] |

| Red Light | Moderate Increase | [9] |

| Far-Red Light | Moderate Increase | [9] |

Integration with Other Signaling Pathways

Recent evidence reveals that this compound is a multifunctional protein that integrates light signaling with hormone pathways. In addition to inhibiting CRY2, this compound acts as a transcriptional coactivator in the brassinosteroid (BR) signaling pathway.[13][14][15]

-

Interaction with BZR1/PIF4 : this compound physically interacts with the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and PHYTOCHROME INTERACTING FACTOR 4 (PIF4).[13][14][16]

-

Promotion of Gene Expression : this compound functions as a coactivator to enhance BZR1- and PIF4-dependent transcription of genes related to cell elongation, thereby promoting plant growth.[13][15]

This dual role positions this compound as a critical node for crosstalk between blue light perception and brassinosteroid-mediated growth regulation.

Key Experimental Protocols

The physical interaction between this compound and CRY2 has been validated through several key molecular biology techniques. Detailed methodologies for two of the most common assays are provided below.

Co-Immunoprecipitation (Co-IP) from Plant or Heterologous Cells

This protocol is used to demonstrate the in vivo or in-cellulo interaction between this compound and CRY2.

Objective: To pull down a protein complex using an antibody specific to one component (the "bait") and detect the presence of its binding partner (the "prey") by immunoblotting.

Methodology:

-

Protein Expression: Co-express epitope-tagged versions of CRY2 (e.g., CRY2-FLAG) and this compound (e.g., this compound-Myc) in a suitable system, such as Nicotiana benthamiana leaves or human embryonic kidney (HEK293T) cells.[17]

-

Light Treatment: For light-dependent interactions, expose the cells to blue light (e.g., 20-100 µmol m⁻² s⁻¹) for a specified duration (e.g., 20 minutes to 2 hours) prior to harvesting.[17][18] Maintain dark control samples.

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against the bait protein's tag (e.g., anti-FLAG antibody) for several hours at 4°C.

-

Add fresh protein A/G beads to capture the antibody-protein complexes. Incubate for an additional 1-2 hours.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer (lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Detection: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform immunoblotting using antibodies against both the bait (e.g., anti-FLAG) and prey (e.g., anti-Myc or anti-CRY2) tags/proteins. A band for the prey protein in the IP lane indicates an interaction.[17][18]

Yeast Two-Hybrid (Y2H) Assay

This genetic method is used to screen for and confirm protein-protein interactions in the nucleus of yeast.

Objective: To detect the interaction between two proteins by the reconstitution of a functional transcription factor that drives the expression of a reporter gene.

Methodology:

-

Vector Construction:

-

Clone the coding sequence of CRY2 into a "bait" vector (e.g., pGBKT7), fusing it to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4).

-

Clone the coding sequence of this compound into a "prey" vector (e.g., pGADT7), fusing it to the activation domain (AD) of the same transcription factor.

-

-

Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with both the bait and prey plasmids.

-

Selection and Growth: Plate the transformed yeast on selection media lacking specific nutrients (e.g., Tryptophan and Leucine, SD/-Trp/-Leu) to select for cells containing both plasmids.

-

Interaction Assay:

-

To test for interaction, re-plate the yeast on a higher stringency selection medium that also lacks other nutrients (e.g., Histidine, SD/-Trp/-Leu/-His).

-

For light-dependent interactions, grow parallel plates in darkness and under blue light illumination.[18][19]

-

Growth on the high-stringency medium indicates that the bait and prey proteins are interacting, bringing the BD and AD together to form a functional transcription factor that activates the HIS3 reporter gene.

-

-

Quantitative Analysis (Optional): Perform a liquid β-galactosidase assay using ONPG as a substrate to quantify the strength of the interaction, as the lacZ gene is often another reporter used in Y2H systems.[18][19]

Conclusion

This compound is a fundamentally important negative regulator of the blue light photoreceptor CRY2. It acts by directly and competitively inhibiting the light-dependent oligomerization required for CRY2's function. This interaction is the terminal step in a sophisticated negative feedback loop that is initiated by CRY2 signaling itself, thereby ensuring precise control over photomorphogenic responses. Furthermore, the dual functionality of this compound in both light and brassinosteroid signaling highlights it as a key integrator of environmental cues and endogenous developmental programs. A thorough understanding of the this compound-CRY2 regulatory module is essential for a complete picture of plant light perception and offers potential targets for the manipulation of plant growth and development.

References

- 1. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]

- 2. A CRY-BIC negative-feedback circuitry regulating blue light sensitivity of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling Mechanisms by Arabidopsis Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. The Role of Cryptochrome 2 in Flowering in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A structural view of plant CRY2 photoactivation and inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bridging the Gap: From Photoperception to the Transcription Control of Genes Related to the Production of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A CRY–BIC negative-feedback circuitry regulating blue light sensitivity of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. a-cry-bic-negative-feedback-circuitry-regulating-blue-light-sensitivity-of-arabidopsis - Ask this paper | Bohrium [bohrium.com]

- 11. GSE80350 - Arabidopsis this compound inactivates CRY2 by suppressing the blue light-dependent cryptochrome dimerization - OmicsDI [omicsdi.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound acts as a transcriptional coa ... | Article | H1 Connect [archive.connect.h1.co]

- 14. This compound acts as a transcriptional coactivator to promote brassinosteroid signaling and plant growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound acts as a transcriptional coactivator to promote brassinosteroid signaling and plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. Regulation of Arabidopsis photoreceptor CRY2 by two distinct E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Constitutively active Arabidopsis cryptochrome two alleles identified using yeast selection and deep mutational scanning - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the BIC1 Interactome: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the Brat-Interacting-Complex 1 (BIC1) and its interacting protein partners. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes complex biological pathways.

Introduction

Initially identified as BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 in plants, this compound and its homologs, such as Bicaudal C homolog 1 (BICC1) in mammals, are emerging as crucial regulators in a variety of cellular processes. Their interactions with other proteins are central to their function in signaling pathways controlling development, growth, and disease. This guide explores the known protein-protein interactions of this compound in the model plant Arabidopsis thaliana and its mammalian homolog BICC1, providing a foundation for further investigation and therapeutic targeting. The term "Brat" in "Brat-Interacting-Complex 1" likely alludes to the functional parallels with the Drosophila Brain tumor (Brat) protein and its homologs in the Tripartite Motif (TRIM)-NHL family, which are key post-transcriptional regulators.

This compound Interacting Proteins in Arabidopsis thaliana

In the plant kingdom, this compound is a key integrator of light and brassinosteroid signaling pathways. Its primary interacting partners are the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and PIF4 (PHYTOCHROME INTERACTING FACTOR 4).[1][2][3][4] The formation of a this compound-BZR1-PIF4 module acts as a transcriptional coactivator, synergistically regulating the expression of genes involved in cell elongation and plant growth.[1][2][3][4]

Quantitative Data on this compound-BZR1 and this compound-PIF4 Interactions

While direct physical interactions have been confirmed through various in vivo and in vitro assays, specific binding affinities (e.g., Kd values) for the this compound-BZR1 and this compound-PIF4 interactions have not been extensively reported in the reviewed literature. The strength of these interactions is often described qualitatively or through semi-quantitative methods like yeast two-hybrid beta-galactosidase assays.

| Interacting Proteins | Organism | Method of Detection | Quantitative Data | Reference |

| This compound and BZR1 | Arabidopsis thaliana | Yeast Two-Hybrid, Co-Immunoprecipitation, Pull-down Assay | Interaction confirmed, specific binding affinity not reported. | [1][5][6] |

| This compound and PIF4 | Arabidopsis thaliana | Yeast Two-Hybrid, Co-Immunoprecipitation, Pull-down Assay | Interaction confirmed, specific binding affinity not reported. | [1] |

| BZR1 and PIF4 | Arabidopsis thaliana | Yeast Two-Hybrid, Co-Immunoprecipitation, Pull-down Assay | Interaction confirmed, specific binding affinity not reported. | [5] |

Mammalian Homolog BICC1 and its Interacting Partners

The mammalian homolog of this compound, Bicaudal C homolog 1 (BICC1), is an RNA-binding protein implicated in various developmental processes and diseases, including polycystic kidney disease.[7][8][9] Key interacting partners of BICC1 include the ANKS family proteins ANKS3 and ANKS6, as well as polycystin-1 (PKD1) and polycystin-2 (PKD2).[7][10][11][12][13]

Quantitative Data on BICC1 Interactions

Recent studies have begun to quantify the binding affinities between BICC1 and its partners, providing a deeper understanding of the molecular interactions that govern its function.

| Interacting Proteins | Organism | Method of Detection | Quantitative Data (Kd) | Reference |

| BICC1 (SAM domain) and ANKS3 (SAM domain) | Human | Surface Plasmon Resonance | 1.35 ± 0.1 μM | [10] |

| BICC1 and ANKS6 | Human | Co-Immunoprecipitation | Interaction is indirect, mediated by ANKS3. | |

| BICC1 and PKD1 | Human | Co-Immunoprecipitation | Physical interaction confirmed. | [7] |

| BICC1 and PKD2 | Human | Co-Immunoprecipitation | Physical interaction confirmed. | [7] |

The "Brat" Connection: TRIM/NHL Domain Proteins

The "Brat" designation in the topic likely refers to the Drosophila protein Brain tumor (Brat) and its mammalian homologs, which belong to the TRIM (Tripartite Motif) protein family and are characterized by the presence of an NHL domain. This family of proteins, including TRIM3 and TRIM32 in humans, are known E3 ubiquitin ligases and play critical roles in regulating cell proliferation, differentiation, and tumor suppression. While a direct physical interaction between BICC1 and a Brat family protein has not been definitively established in the reviewed literature, their functional convergence on post-transcriptional gene regulation suggests potential for crosstalk in shared pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the discovery and validation of novel this compound/BICC1 interacting proteins.

Co-Immunoprecipitation (Co-IP)

This technique is used to identify in vivo protein-protein interactions.

Materials:

-

Cells or tissues expressing the bait protein.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibody specific to the bait protein.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blotting reagents.

Protocol:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the bait-specific antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.

-

Complex Capture: Add fresh protein A/G beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and suspected interacting proteins.

Yeast Two-Hybrid (Y2H) Screening

Y2H is a powerful genetic method to screen for protein-protein interactions.

Materials:

-

Yeast expression vectors (bait and prey).

-

Competent yeast strain.

-

Yeast transformation reagents.

-

Selective growth media.

-

Reagents for β-galactosidase assay.

Protocol:

-

Cloning: Clone the coding sequence of the bait protein into the bait vector (containing a DNA-binding domain) and a library of potential interacting proteins (prey) into the prey vector (containing a transcriptional activation domain).

-

Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.

-

Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where an interaction has occurred, leading to the activation of reporter genes.

-

Validation: Perform a secondary screen, such as a β-galactosidase filter lift assay, to confirm positive interactions.

-

Prey Plasmid Rescue and Sequencing: Isolate the prey plasmids from positive yeast colonies and sequence the insert to identify the interacting protein.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if a protein of interest binds to a specific DNA sequence in vivo.

Materials:

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Lysis and sonication buffers.

-

Antibody against the protein of interest.

-

Protein A/G magnetic beads.

-

Wash buffers with increasing stringency.

-

Elution buffer.

-

Proteinase K and RNase A.

-

Reagents for DNA purification and qPCR.

Protocol:

-

Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest.

-

Complex Capture: Use protein A/G beads to precipitate the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.

-

Analysis: Use qPCR with primers specific to a potential target DNA region to quantify the amount of precipitated DNA.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.

Caption: this compound signaling pathway in Arabidopsis thaliana.

Caption: Co-Immunoprecipitation experimental workflow.

Caption: Yeast Two-Hybrid screening workflow.

Conclusion

The study of this compound/BICC1 interacting proteins is a rapidly evolving field with significant implications for plant biology and human health. This guide provides a snapshot of the current knowledge, highlighting the key players and the experimental approaches used to identify them. The elucidation of the complete this compound/BICC1 interactome and the quantitative characterization of these interactions will be crucial for a deeper understanding of their biological roles and for the development of novel therapeutic strategies. Future research should focus on obtaining more precise quantitative data for these protein-protein interactions and exploring the potential links between the BICC1 and Brat protein families.

References

- 1. embopress.org [embopress.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound acts as a transcriptional coactivator to promote brassinosteroid signaling and plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Interaction between BZR1 and PIF4 integrates brassinosteroid and environmental responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of BZR1-interacting Proteins as Potential Components of the Brassinosteroid Signaling Pathway in Arabidopsis Through Tandem Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRIM3 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. TRIM32: A Multifunctional Protein Involved in Muscle Homeostasis, Glucose Metabolism, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal Structure of Bicc1 SAM Polymer and Mapping of Interactions between the Ciliopathy-Associated Proteins Bicc1, ANKS3, and ANKS6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional characterization of ANKS6/ANKS3/BICC1 complex and implication in cystic kidney diseases | ANR [anr.fr]

- 12. biorxiv.org [biorxiv.org]

- 13. Crystal Structure of Bicc1 SAM Polymer and Mapping of Interactions between the Ciliopathy-Associated Proteins Bicc1, ANKS3, and ANKS6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BIC1 as a Transcriptional Coactivator in the Brassinosteroid Signaling Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Brassinosteroids (BRs) are a class of steroid phytohormones essential for numerous aspects of plant growth and development. The signaling pathway that transduces the BR signal from the cell surface to the nucleus is a well-studied model for receptor kinase-mediated signaling. A key downstream component of this pathway is the transcription factor BRASSINAZOLE-RESISTANT 1 (BZR1). Recent research has identified BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 (BIC1) as a critical nuclear protein that directly interacts with BZR1 to coactivate the transcription of BR-responsive genes. This guide provides an in-depth examination of this compound's mechanism of action, its synergistic relationship with other transcription factors, and the experimental methodologies used to elucidate its function.

The Brassinosteroid Signaling Cascade: An Overview

The canonical brassinosteroid signaling pathway is initiated at the cell surface.

-

Perception: In the absence of BR, the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) is held in an inactive state. The binding of BR to the extracellular domain of BRI1 induces a conformational change, leading to its association with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).

-

Activation Cascade: This association triggers a series of transphosphorylation events between BRI1 and BAK1, leading to the full activation of the BRI1 kinase domain.[1] Activated BRI1 then phosphorylates downstream cytoplasmic kinases, including BRASSINOSTEROID-SIGNALING KINASE 1 (BSK1) and CONSTITUTIVE DIFFERENTIAL GROWTH 1 (CDG1).[1][2]

-

Inactivation of BIN2: These kinases subsequently activate the phosphatase BSU1, which dephosphorylates and inactivates the glycogen synthase kinase 3 (GSK3)-like kinase, BRASSINOSTEROID-INSENSITIVE 2 (BIN2).[2][3]

-

Activation of BZR1: In the absence of a BR signal, the active BIN2 kinase phosphorylates the transcription factors BZR1 and its homolog BZR2/BES1.[3] This phosphorylation promotes their interaction with 14-3-3 proteins, leading to their retention in the cytoplasm and/or degradation.[1] When BIN2 is inactivated by the BR signal, BZR1 is dephosphorylated by Protein Phosphatase 2A (PP2A), allowing it to accumulate in the nucleus.[1]

-

Transcriptional Regulation: In the nucleus, dephosphorylated BZR1 binds to specific DNA sequences (CGTG(T/C)G) in the promoters of target genes to regulate their expression, thus controlling BR-mediated growth responses.[3]

This compound: A Core Component of the BZR1-Mediated Transcriptional Complex

This compound was identified as a novel BZR1-interacting protein and has been characterized as a key positive regulator and transcriptional coactivator within the BR pathway.[2][4]

The this compound/BZR1/PIF4 Transcriptional Module

This compound does not act alone but functions as part of a larger transcriptional activation module. It physically interacts not only with BZR1 but also with PHYTOCHROME-INTERACTING FACTOR 4 (PIF4), another key transcription factor involved in light signaling and plant growth.[2][4]

This interaction is synergistic; this compound, BZR1, and PIF4 work together to interdependently and robustly activate the expression of common downstream target genes.[4] Chromatin immunoprecipitation assays have demonstrated that this compound and BZR1/PIF4 co-occupy the promoters of these target genes, indicating they function as a cohesive complex.[4] This module represents a key point of integration between the brassinosteroid and light signaling pathways, allowing plants to coordinate growth in response to both internal hormonal cues and external environmental signals.

References

- 1. Identification of BZR1-interacting Proteins as Potential Components of the Brassinosteroid Signaling Pathway in Arabidopsis Through Tandem Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound acts as a transcriptional coactivator to promote brassinosteroid signaling and plant growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BZR1 is a transcriptional repressor with dual roles in brassinosteroid homeostasis and growth responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound acts as a transcriptional coactivator to promote brassinosteroid signaling and plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

BIC1 in Plants (Blue-light Inhibitor of Cryptochromes 1)

A comprehensive analysis of the subcellular localization of proteins designated as BIC1 reveals a landscape of functionally distinct molecules across different species. This guide synthesizes the available data on the localization, function, and experimental determination for key this compound proteins, providing a resource for researchers and drug development professionals. The term "this compound" is not unique and has been used to denote different proteins, including "Blue-light Inhibitor of Cryptochromes 1" in plants and "Bicaudal D1" in mammals. This document will address these distinct proteins in separate sections to ensure clarity.

In the model plant Arabidopsis thaliana and in bread wheat (Triticum aestivum), this compound is a key regulator in light signaling and hormone pathways.

Subcellular Localization

Studies have consistently demonstrated that plant this compound is a nuclear-localized protein.[1][2] This localization is crucial for its function as a transcriptional coactivator and its role in modulating the activity of other nuclear proteins.

Functional Context and Interactions

Plant this compound functions as an inhibitor of cryptochrome-mediated blue-light signaling.[1] It is also involved in the brassinosteroid (BR) signaling pathway, where it acts as a transcriptional coactivator to promote plant growth.[2]

Key interaction partners of plant this compound, which are also localized in the nucleus, include:

-

Cryptochromes (CRYs): this compound down-regulates CRY activity under continuous light conditions.[1]

-

BZR1 (Brassinazole-resistant 1): this compound interacts with this key transcription factor in the brassinosteroid signaling pathway.[2]

-

PIF4 (Phytochrome Interacting Factor 4): this compound forms a transcriptional regulatory module with BZR1 and PIF4 to activate the expression of genes that promote cell elongation.[2]

Experimental Protocols

The nuclear localization of plant this compound has been determined through transient expression assays using fluorescent protein fusions.

1.3.1. Protoplast Co-transfection Assay

This method is used to visualize the localization of a protein of interest within a single plant cell.

-

Objective: To determine the subcellular localization of this compound by co-expressing a GFP-tagged this compound protein with a known nuclear marker.

-

Methodology:

-

Vector Construction: The coding sequence of this compound is cloned into a plasmid vector to create a fusion protein with Green Fluorescent Protein (GFP) at the N-terminus (GFP-BIC1). A second vector containing a nuclear localization signal (NLS) fused to Red Fluorescent Protein (NLS-RFP) is used as a nuclear marker.

-

Protoplast Isolation: Protoplasts are isolated from Arabidopsis thaliana Col-0 wild-type plants.

-

Co-transfection: The GFP-BIC1 and NLS-RFP plasmids are co-transfected into the isolated Arabidopsis protoplasts.

-

Incubation: The transfected protoplasts are incubated in the dark for 18-22 hours at room temperature to allow for gene expression.

-

Microscopy: The protoplasts are examined under a fluorescence microscope to observe the GFP and RFP signals. The co-localization of the green (GFP-BIC1) and red (NLS-RFP) fluorescence indicates that this compound is localized to the nucleus.[1]

-

1.3.2. Agrobacterium-mediated Transient Expression in Nicotiana benthamiana

This is an alternative method for studying protein localization in intact plant tissue.

-

Objective: To confirm the nuclear localization of this compound in a different plant system.

-

Methodology:

-

Vector Construction: The coding sequence of Tathis compound (the wheat homolog) is cloned into a vector suitable for Agrobacterium-mediated transformation, creating a fusion with Yellow Fluorescent Protein (YFP).[2]

-

Agrobacterium Transformation: The resulting plasmid is transformed into Agrobacterium tumefaciens strain GV3101.

-

Infiltration: The Agrobacterium culture is infiltrated into the leaves of Nicotiana benthamiana.

-

Incubation and Observation: The infiltrated plants are incubated, and after 48 hours, the YFP fluorescence signal in the leaf epidermal cells is observed using a fluorescence microscope.[2]

-

Visualizations

Caption: Workflow for this compound subcellular localization using protoplast co-transfection.

Caption: this compound-BZR1-PIF4 transcriptional module in the nucleus.

BICD1 in Mammals (Bicaudal D1)

In mammals, the protein commonly referred to as BICD1 is Bicaudal D homolog 1. It plays a role in intracellular transport.

Subcellular Localization

BICD1 has a more complex localization pattern compared to its plant namesake. It is found associated with:

-

The Cytoskeleton: Specifically, BICD1 co-localizes extensively with tubulin, a component of microtubules.[3]

-

The Golgi Apparatus and Endoplasmic Reticulum: BICD1 is known to regulate COPI-independent transport between these organelles.[4]

-

The Plasma Membrane: In unstimulated fibroblasts, BICD1 is found with Protease-activated receptor-1 (PAR1) at the plasma membrane.[3]

This distribution highlights its role as an adaptor protein linking cargo to the microtubule network for transport.

Functional Context and Interactions

BICD1 functions as a regulator of intracellular trafficking by recruiting the dynein-dynactin motor complex.[4] Its interaction with different partners dictates its specific role and localization.

Key interaction partners include:

-

Dynein and Dynactin: These microtubule motor proteins are crucial for the movement of vesicles and organelles along microtubules.[3]

-

PAR1 (Protease-activated receptor-1): BICD1 interacts with this G protein-coupled receptor and is involved in its signaling and internalization.[3]

Experimental Protocols

The localization of BICD1 has been primarily studied using immunofluorescence microscopy in cultured mammalian cells.

2.3.1. Immunofluorescence in COS7 Cells

-

Objective: To determine the co-localization of BICD1 with cytoskeletal components and other proteins.

-

Methodology:

-

Cell Culture and Transfection: COS7 cells are grown on coverslips and transfected with plasmids to express T7-tagged BicD1 and, in co-localization studies, GFP-tubulin or PAR1.[3]

-

Cell Fixation and Permeabilization: After a suitable expression period (e.g., 2 days), the cells are fixed (e.g., with formaldehyde) and permeabilized to allow antibodies to enter.

-

Antibody Staining: The cells are stained with a primary antibody against the T7 tag (to detect BicD1) and, if applicable, an antibody against PAR1.[3]

-

Secondary Antibody Staining: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

-

Microscopy: The cells are observed using epifluorescence and confocal microscopy to visualize the localization of BicD1 relative to GFP-tubulin or the stained PAR1.[3]

-

Visualization

References

Transcriptional Regulation of the BIC1 Gene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract